An In-depth Technical Guide to the Basic Properties of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
An In-depth Technical Guide to the Basic Properties of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes its key physicochemical characteristics, offers detailed experimental protocols for their determination, and presents a visual representation of a relevant synthetic pathway.
Core Physicochemical Properties
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heteroaromatic compound incorporating both a pyrrole and a pyridine ring. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and modulates its reactivity, making it a valuable intermediate in organic synthesis. Understanding its basic properties is crucial for its effective application in the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the available quantitative data for tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate. It is important to note that while some of these values are predicted, they provide valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 218.25 g/mol | PubChem[1] |
| Predicted pKa | 7.02 ± 0.30 | LookChem[2] |
| Predicted XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem |
| Hydrogen Bond Acceptor Count | 3 | LookChem |
| Rotatable Bond Count | 2 | LookChem |
| Predicted Boiling Point | 339.3 ± 34.0 °C | LookChem[2] |
| Predicted Density | 1.14 ± 0.1 g/cm³ | LookChem[2] |
| CAS Number | 148760-75-2 | LookChem[2] |
Experimental Protocols
To facilitate the experimental validation of the predicted properties, this section provides detailed methodologies for determining the pKa and aqueous solubility of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a precise method for determining pKa values.
Materials:
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tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Standardized 0.1 M hydrochloric acid (HCl)
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Standardized 0.1 M sodium hydroxide (NaOH)
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Potassium chloride (KCl)
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Deionized water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
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Sample Preparation: Prepare a solution of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (e.g., 0.01 M) in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol or DMSO if necessary for solubility).
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Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
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Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring.
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Acidic Titration: If determining the pKa of the protonated pyridine nitrogen, titrate the solution with standardized NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be more accurately found by identifying the inflection point of the first derivative of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug candidate's bioavailability. The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.
Materials:
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tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (solid)
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Phosphate-buffered saline (PBS), pH 7.4
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Shaking incubator or orbital shaker
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Centrifuge
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Analytical balance
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HPLC or UV-Vis spectrophotometer for quantification
Procedure:
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Sample Preparation: Add an excess amount of solid tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate to a known volume of PBS (pH 7.4) in a sealed flask.
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Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After incubation, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a pre-established calibration curve.
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Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.
Synthetic Workflow
The synthesis of functionalized 1H-pyrrolo[3,2-c]pyridines often starts from commercially available precursors. The following diagram illustrates a general synthetic pathway for a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be further elaborated to produce a variety of derivatives, including those with therapeutic potential as colchicine-binding site inhibitors.[3][4]
Caption: Synthetic pathway for 6-bromo-1H-pyrrolo[3,2-c]pyridine.
This guide provides foundational knowledge on the basic properties of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The provided data and experimental protocols are intended to support further research and development efforts involving this versatile chemical scaffold.
References
- 1. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate | C12H14N2O2 | CID 20042876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
